Cas no 1804191-74-9 (3-Ethyl-4-(3-methoxy-3-oxopropyl)mandelic acid)
3-Ethyl-4-(3-methoxy-3-oxopropyl)mandelic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Ethyl-4-(3-methoxy-3-oxopropyl)mandelic acid
-
- Inchi: 1S/C14H18O5/c1-3-9-8-11(13(16)14(17)18)5-4-10(9)6-7-12(15)19-2/h4-5,8,13,16H,3,6-7H2,1-2H3,(H,17,18)
- InChI Key: NIOUYKBHKQOPEE-UHFFFAOYSA-N
- SMILES: OC(C(=O)O)C1C=CC(CCC(=O)OC)=C(C=1)CC
Computed Properties
- Exact Mass: 266.11542367 g/mol
- Monoisotopic Mass: 266.11542367 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 7
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 83.8
- Molecular Weight: 266.29
3-Ethyl-4-(3-methoxy-3-oxopropyl)mandelic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015027550-250mg |
3-Ethyl-4-(3-methoxy-3-oxopropyl)mandelic acid |
1804191-74-9 | 97% | 250mg |
489.60 USD | 2021-06-17 | |
| Alichem | A015027550-500mg |
3-Ethyl-4-(3-methoxy-3-oxopropyl)mandelic acid |
1804191-74-9 | 97% | 500mg |
790.55 USD | 2021-06-17 | |
| Alichem | A015027550-1g |
3-Ethyl-4-(3-methoxy-3-oxopropyl)mandelic acid |
1804191-74-9 | 97% | 1g |
1,579.40 USD | 2021-06-17 |
3-Ethyl-4-(3-methoxy-3-oxopropyl)mandelic acid Related Literature
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 3-Ethyl-4-(3-methoxy-3-oxopropyl)mandelic acid
Exploring the Properties and Applications of 3-Ethyl-4-(3-methoxy-3-oxopropyl)mandelic acid (CAS No. 1804191-74-9)
In the realm of organic chemistry and pharmaceutical research, 3-Ethyl-4-(3-methoxy-3-oxopropyl)mandelic acid (CAS No. 1804191-74-9) has garnered significant attention due to its unique structural features and potential applications. This compound, often referred to in scientific literature by its CAS number 1804191-74-9, belongs to the class of mandelic acid derivatives, which are known for their versatility in synthetic chemistry and drug development. Researchers and industry professionals are increasingly interested in this molecule for its potential role in chiral synthesis, pharmaceutical intermediates, and biochemical studies.
The molecular structure of 3-Ethyl-4-(3-methoxy-3-oxopropyl)mandelic acid combines an ethyl group, a methoxy-oxopropyl side chain, and a mandelic acid backbone. This configuration imparts distinct chemical properties, making it valuable for asymmetric catalysis and stereoselective reactions. Recent trends in green chemistry have also highlighted the compound's potential as a sustainable building block for eco-friendly synthesis routes. With growing interest in AI-driven drug discovery, computational studies have explored its interactions with biological targets, further elevating its profile in medicinal chemistry.
One of the most searched questions about CAS No. 1804191-74-9 relates to its synthetic pathways and industrial-scale production. Current methodologies often involve multi-step organic reactions, including esterification, alkylation, and optical resolution techniques. The compound's enantiomeric purity is a critical parameter for researchers, as it influences its efficacy in chiral auxiliaries and pharmaceutical formulations. Additionally, its stability under various pH conditions and solubility profiles are frequently discussed in patent literature and academic papers.
Beyond its chemical attributes, 3-Ethyl-4-(3-methoxy-3-oxopropyl)mandelic acid has sparked interest in personalized medicine and targeted drug delivery systems. Its structural motifs align with current demands for bioactive small molecules that can modulate enzyme activity or receptor binding. As the pharmaceutical industry shifts toward precision therapeutics, this compound's role in developing next-generation APIs (Active Pharmaceutical Ingredients) continues to expand. Recent PubMed and SciFinder entries highlight its relevance in metabolic pathway studies and prodrug design.
From a commercial perspective, suppliers of CAS 1804191-74-9 emphasize its high-purity grades and custom synthesis options to meet diverse research needs. Quality control measures, such as HPLC analysis and NMR spectroscopy, ensure consistency across batches—a critical factor for GMP compliance in pharmaceutical applications. The compound's material safety data sheet (MSDS) and regulatory status are also frequently queried, reflecting the industry's focus on safe handling practices and global compliance standards.
Looking ahead, the integration of machine learning in chemical research may unlock new applications for 3-Ethyl-4-(3-methoxy-3-oxopropyl)mandelic acid. Predictive modeling could optimize its structure-activity relationships (SAR) or identify novel derivatives with enhanced bioavailability. As sustainability gains traction, biocatalytic production methods for this compound are being explored to reduce reliance on traditional petrochemical feedstocks. These advancements align with broader goals in circular chemistry and carbon-neutral manufacturing.
In summary, 3-Ethyl-4-(3-methoxy-3-oxopropyl)mandelic acid (CAS No. 1804191-74-9) represents a compelling case study at the intersection of organic synthesis, pharmaceutical innovation, and sustainable technology. Its multifaceted applications—from chiral resolution agents to drug discovery scaffolds—underscore its value in modern chemistry. For researchers navigating structure-based drug design or process chemistry optimization, this compound offers a rich avenue for exploration and development.
1804191-74-9 (3-Ethyl-4-(3-methoxy-3-oxopropyl)mandelic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)